molecular formula C11H6ClF2NO2S B2757724 (2-Chloro-1,3-thiazol-5-yl)methyl 2,6-difluorobenzenecarboxylate CAS No. 478047-22-2

(2-Chloro-1,3-thiazol-5-yl)methyl 2,6-difluorobenzenecarboxylate

Cat. No.: B2757724
CAS No.: 478047-22-2
M. Wt: 289.68
InChI Key: ZEUBDCIAHZJXPD-UHFFFAOYSA-N
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Description

(2-Chloro-1,3-thiazol-5-yl)methyl 2,6-difluorobenzenecarboxylate is a chemical compound with the molecular formula C11H6ClF2NO2S. This compound is known for its intriguing properties and diverse applications in various fields, including pharmaceutical synthesis, agrochemical development, and materials science .

Scientific Research Applications

(2-Chloro-1,3-thiazol-5-yl)methyl 2,6-difluorobenzenecarboxylate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of agrochemicals and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-1,3-thiazol-5-yl)methyl 2,6-difluorobenzenecarboxylate typically involves the reaction of 2-chloro-1,3-thiazole with 2,6-difluorobenzenecarboxylic acid. The reaction is carried out under controlled conditions, often using a chlorinating agent to facilitate the formation of the desired product . The process may involve multiple steps, including the preparation of intermediates and their subsequent reaction to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-1,3-thiazol-5-yl)methyl 2,6-difluorobenzenecarboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include chlorinating agents, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the outcome of the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various derivatives of the original compound, while oxidation and reduction reactions can lead to the formation of different functional groups .

Mechanism of Action

The mechanism of action of (2-Chloro-1,3-thiazol-5-yl)methyl 2,6-difluorobenzenecarboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (2-Chloro-1,3-thiazol-5-yl)methyl 2,6-difluorobenzenecarboxylate include:

    1,3,4-Thiadiazoles: Known for their broad spectrum of biological activities, including antimicrobial and anticancer properties.

    Thioamides: Used in the synthesis of various heterocyclic compounds with diverse applications.

    5-Arylazothiazoles: Investigated for their potential therapeutic applications.

Uniqueness

What sets this compound apart is its unique combination of a thiazole ring and a difluorobenzenecarboxylate moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

(2-chloro-1,3-thiazol-5-yl)methyl 2,6-difluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClF2NO2S/c12-11-15-4-6(18-11)5-17-10(16)9-7(13)2-1-3-8(9)14/h1-4H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEUBDCIAHZJXPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)OCC2=CN=C(S2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClF2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801324645
Record name (2-chloro-1,3-thiazol-5-yl)methyl 2,6-difluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801324645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

21.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24819685
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

478047-22-2
Record name (2-chloro-1,3-thiazol-5-yl)methyl 2,6-difluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801324645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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